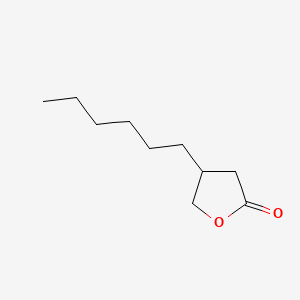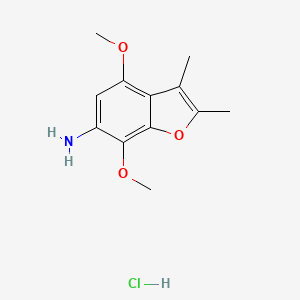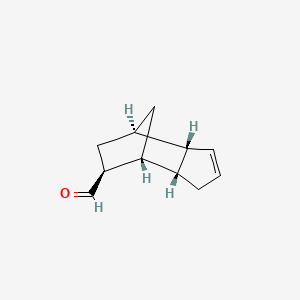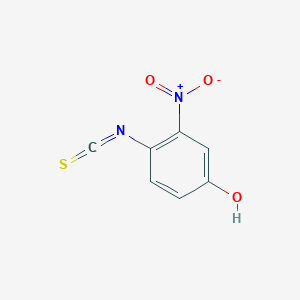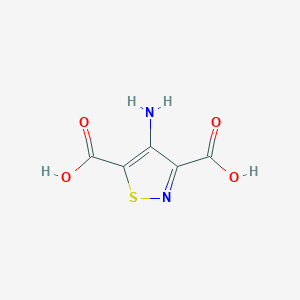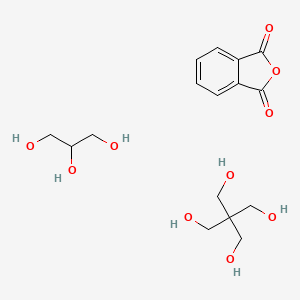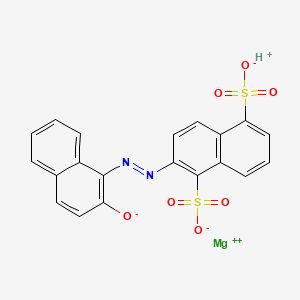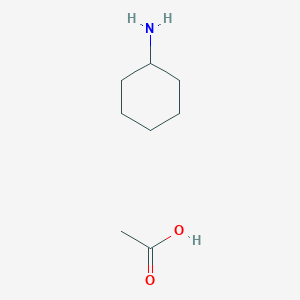
Cyclohexylamine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexylamine acetate is an organic compound that belongs to the class of aliphatic amines. It is a derivative of cyclohexylamine, where the amine group is neutralized by acetic acid to form the acetate salt. This compound is typically a colorless liquid with a fishy odor, and it is miscible with water and many organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexylamine acetate can be synthesized through the neutralization reaction between cyclohexylamine and acetic acid. The reaction is straightforward and typically involves mixing equimolar amounts of cyclohexylamine and acetic acid in an aqueous or organic solvent. The reaction can be represented as follows:
C6H11NH2+CH3COOH→C6H11NH3CH3COO
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of aniline to produce cyclohexylamine, followed by neutralization with acetic acid. The hydrogenation process typically uses cobalt or nickel-based catalysts under high pressure and temperature conditions. The overall process can be summarized as:
-
Hydrogenation of Aniline
C6H5NH2+3H2→C6H11NH2
-
Neutralization with Acetic Acid
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexylamine acetate undergoes various chemical reactions, including:
Oxidation: Cyclohexylamine can be oxidized to cyclohexanone oxime using molecular oxygen over alumina-based catalysts.
Reduction: It can be reduced to cyclohexylamine using hydrogen gas.
Substitution: Cyclohexylamine can undergo substitution reactions with alkyl halides to form N-alkylcyclohexylamines.
Common Reagents and Conditions
Oxidation: Molecular oxygen, alumina-based catalysts, temperature around 180°C.
Reduction: Hydrogen gas, metal catalysts such as palladium or nickel.
Substitution: Alkyl halides, solvents like ethanol or acetone, and sometimes catalytic metals.
Major Products
Oxidation: Cyclohexanone oxime.
Reduction: Cyclohexylamine.
Substitution: N-alkylcyclohexylamines.
Applications De Recherche Scientifique
Cyclohexylamine acetate has a wide range of applications in scientific research:
Biology: Employed in the study of amine metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug formulations and as a building block for active pharmaceutical ingredients.
Industry: Utilized as a corrosion inhibitor and in the production of rubber chemicals and dyes.
Mécanisme D'action
The mechanism of action of cyclohexylamine acetate involves its interaction with biological molecules through its amine group. It can act as a nucleophile, participating in various biochemical reactions. The acetate ion can also play a role in buffering and maintaining pH levels in biological systems. The molecular targets and pathways involved include amine oxidases and acetylation pathways .
Comparaison Avec Des Composés Similaires
Cyclohexylamine acetate can be compared with other similar compounds such as:
Cyclohexylamine: The parent amine, which is a stronger base and more reactive in nucleophilic substitution reactions.
Aniline: An aromatic amine that is less basic and has different reactivity due to the aromatic ring.
Hexahydroaniline: Another aliphatic amine with similar properties but different industrial applications.
This compound is unique due to its combination of the cyclohexylamine moiety with the acetate ion, which imparts specific solubility and reactivity characteristics .
Propriétés
| 7346-79-4 | |
Formule moléculaire |
C6H13N.C2H4O2 C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
acetic acid;cyclohexanamine |
InChI |
InChI=1S/C6H13N.C2H4O2/c7-6-4-2-1-3-5-6;1-2(3)4/h6H,1-5,7H2;1H3,(H,3,4) |
Clé InChI |
XDMMMGGRRNTWML-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



